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Compound of Interest |

3-(4-chlorophenyl)-2-
Compound Name:

methylbutanoic acid
CAS No.: 1527669-57-3

Cat. No.: B6229274

Get Quote

\ J

In the field of chemical research and development, precise molecular identification is
paramount. The topic requested, "3-(4-chlorophenyl)-2-methylbutanoic acid,” presents a
structural ambiguity. Based on a comprehensive review of chemical literature, patents, and
commercial databases, the widely synthesized, studied, and cataloged compound is 2-(4-
chlorophenyl)-3-methylbutanoic acid. In this isomer, the pharmacologically significant 4-
chlorophenyl group is attached to the alpha-carbon (C2) adjacent to the carboxylic acid, while
the methyl group is part of an isopropyl substituent at C3. This guide will focus on this
scientifically validated structure, providing the in-depth analysis required by research
professionals. All data, including CAS numbers and spectral information, corresponds to this
established molecule.

Introduction: Defining the Molecule of Interest

2-(4-chlorophenyl)-3-methylbutanoic acid is a carboxylic acid derivative featuring a p-
substituted chlorophenyl ring. Its structure is intrinsically linked to fenvalerate and
esfenvalerate, widely used pyrethroid insecticides, for which it serves as a key acid
metabolite[1][2]. The presence of a chiral center at the C2 position means the molecule exists
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as a pair of enantiomers, (R)- and (S)-, whose biological activities can differ significantly. This
stereochemical complexity, combined with its role as a biomarker and its potential as a
synthetic building block, makes a thorough understanding of its molecular architecture
essential for toxicologists, environmental scientists, and medicinal chemists.

This guide provides a multi-faceted examination of the molecule, beginning with its core
structural and physicochemical properties, moving to definitive spectroscopic analysis, and
concluding with its synthesis and biological context.

Core Identifiers and Properties

A consistent set of identifiers is crucial for database searches and regulatory compliance. The
primary identifiers for the racemic mixture are presented below.

Property Value Source(s)

2-(4-chlorophenyl)-3-
IUPAC Name ) ) [3]
methylbutanoic acid

2-(p-Chlorophenyl)-3-
Synonyms o [31[4]
methylbutyric acid, CPIA

2012-74-0 (for racemic

CAS Number mixture) [31[5]
Molecular Formula C11H13CIO2 [11[3]
Molecular Weight 212.67 g/mol [1][3]
Melting Point 87-91 °C [5]
Predicted pKa 413 +0.10 [5]
Predicted LogP 3.16-34 [1][3]

The Molecular Architecture: A Structural Breakdown

The functionality of 2-(4-chlorophenyl)-3-methylbutanoic acid is dictated by the spatial
arrangement of its three key components: the carboxylic acid head, the 4-chlorophenyl ring,
and the isopropyl tail.
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Figure 1: Key Structural Motifs

Stereochemistry: The Chiral Alpha-Carbon

The alpha-carbon (C2), bonded to the carboxylic acid, the chlorophenyl ring, a hydrogen atom,
and the isopropyl group, is a stereocenter. This gives rise to two non-superimposable mirror
images: (S)-2-(4-chlorophenyl)-3-methylbutanoic acid (CAS: 55332-38-2) and (R)-2-(4-
chlorophenyl)-3-methylbutanoic acid (CAS: 63640-09-5)[1][6].

Expert Insight: In drug development and toxicology, stereochemistry is not a trivial detail. The
(S)-enantiomer is specifically associated with the metabolism of esfenvalerate, the more
biologically active isomer of fenvalerate. Therefore, enantioselective synthesis and analysis are
critical for accurately assessing metabolic pathways and environmental impact. The differing
interactions of each enantiomer with chiral biological targets (e.g., enzymes, receptors) can
lead to vastly different pharmacological or toxicological profiles.

Spectroscopic Verification: The Structural
Fingerprint

Confirming the molecular structure requires a multi-technique spectroscopic approach. Each
method provides a unique piece of the puzzle, and together they create a self-validating
system of evidence.
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Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups. The spectrum is dominated by
two characteristic absorptions:

o O-H Stretch: A very broad and strong absorption band typically centered around 3000 cm—1,
characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

e C=0 Stretch: A sharp, intense absorption band between 1700-1725 cm~1, confirming the
presence of the carbonyl in the carboxylic acid.

o C-CI Stretch: A moderate to strong absorption in the fingerprint region, typically 700-800
cm™1, indicative of the para-substituted chlorophenyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial
for confirming the overall formula and connectivity.

e Molecular lon (M*): The electron impact (El) mass spectrum will show a molecular ion peak.
Due to the isotopic abundance of chlorine (3°Cl and 37Cl in an ~3:1 ratio), this will appear as
two peaks: one at m/z 212 (for C11H13%°ClO2) and a smaller peak at m/z 214 (for
C11H13%’ClO2) in an approximate 3:1 intensity ratio. This isotopic signature is a definitive
indicator of a monochlorinated compound.

» Key Fragments: Common fragmentation pathways include the loss of the carboxylic acid
group (-COOH, 45 Da) and cleavage of the isopropyl group (-CH(CHs)z, 43 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed map of the carbon-hydrogen framework, confirming atom
connectivity and stereochemical relationships.

Protocol: Acquiring a Proton (*H) NMR Spectrum

o Sample Preparation: Dissolve 5-10 mg of 2-(4-chlorophenyl)-3-methylbutanoic acid in ~0.7
mL of deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-de).
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e Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

e Acquisition: Acquire a standard proton spectrum with 16-32 scans. Reference the spectrum
to the residual solvent peak (e.g., CDCls at 7.26 ppm).

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
Integrate the signals and determine chemical shifts () and coupling constants (J).

Expected *H and 3C NMR Data (in CDCIs)
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Assignment

'H NMR (Predicted)

13C NMR
(Predicted)

Justification

Carboxylic Acid (-
COOH)

0 10-12 ppm (br s,
1H)

0 ~179-181 ppm

Deshielded acid
proton; quaternary

carbonyl carbon.

Aromatic (C-H)

0 7.2-7.4 ppm (d, 2H)

0 ~129-131 ppm

Protons on the
chlorophenyl ring,
appearing as a classic
AA'BB' system (two
doublets).

Aromatic (C-CI, C-C)

0 ~133-135 ppm (C-
Cl), ~138-140 ppm (C-
C)

Quaternary aromatic

carbons.

Alpha-Proton (a-CH)

0 3.3-3.5 ppm (d, 1H)

0 ~55-58 ppm

Methine proton
adjacent to the phenyl
ring and coupled to

the isopropyl methine.

Isopropyl Methine (B-
CH)

0 2.2-2.4 ppm (m, 1H)

0 ~33-35 ppm

Methine proton
coupled to the alpha-
proton and the six

methyl protons.

Isopropyl Methyls (-
CHs)

0 0.8-1.1 ppm (two d,
6H)

0 ~20-22 ppm

Diastereotopic methyl
groups appearing as
two distinct doublets
due to the adjacent

chiral center.

Chemical Synthesis: A Practical Workflow

Several routes for the synthesis of 2-(4-chlorophenyl)-3-methylbutanoic acid have been

reported, often involving the alkylation of a phenylacetic acid precursor[5][7]. The following

represents a common laboratory-scale approach.
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Isopropyl Tosylate
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(C-C Bond Formation)
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(Final Product)

Synthesis Pathway

Figure 2: Synthetic Workflow
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Figure 2: Synthetic Workflow
Protocol: Synthesis via Alkylation

» Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar),
dissolve 4-chlorophenylacetic acid in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
Slowly add two equivalents of a strong, non-nucleophilic base, such as lithium
diisopropylamide (LDA), to generate the dianion.
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o Alkylation: While maintaining the temperature at -78 °C, add one equivalent of an isopropy!
electrophile (e.g., 2-bromopropane) dropwise to the solution. Allow the reaction to stir for
several hours, gradually warming to room temperature.

o Workup and Quenching: Carefully quench the reaction by pouring it into a beaker of ice-cold
1M hydrochloric acid. This protonates the carboxylate and any remaining enolate.

o Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three
times with diethyl ether or ethyl acetate.

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The resulting crude solid can be purified by
recrystallization from a hexanes/ethyl acetate solvent system to yield the final product.

Causality in Experimental Design: The choice of a strong, hindered base like LDA is critical. It is
powerful enough to deprotonate both the carboxylic acid and the alpha-carbon, but its steric
bulk prevents it from acting as a nucleophile. Performing the reaction at low temperatures (-78
°C) is essential to control the reactivity of the enolate and prevent side reactions.

Biological Relevance and Applications

The primary significance of this molecule lies in its role as a metabolite of the pyrethroid
insecticide fenvalerate[2]. Fenvalerate contains two stereocenters, leading to four
stereoisomers. Esfenvalerate, the most active insecticidal formulation, consists primarily of the
(S,S) isomer. The hydrolysis of the ester linkage in esfenvalerate in vivo yields (S)-2-(4-
chlorophenyl)-3-methylbutanoic acid.

Applications:

e Biomonitoring: Its presence in hair and urine can be used as a biomarker for human
exposure to fenvalerate-type pesticides[5].

e Environmental Science: Serves as an analytical standard for tracking the degradation and
environmental fate of pyrethroid insecticides.

o Medicinal Chemistry: While not a therapeutic agent itself, the 2-arylpropanoic acid scaffold is
a classic "privileged structure" in medicinal chemistry, forming the core of many non-steroidal
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anti-inflammatory drugs (NSAIDs). Research into related pyrrole derivatives has shown
potential anti-inflammatory and immunomodulatory effects, highlighting the value of this
structural class|[8].

Conclusion

2-(4-chlorophenyl)-3-methylbutanoic acid is a molecule whose structural identity is confirmed
through a convergence of spectroscopic evidence. Its architecture, defined by the interplay
between the chlorophenyl ring, the chiral alpha-carbon, and the carboxylic acid, dictates its
physicochemical properties and biological role. For researchers in drug development,
toxicology, and environmental analysis, a precise understanding of this structure—from its
nomenclature and stereochemistry to its synthesis and analytical fingerprint—is fundamental to
advancing scientific inquiry and ensuring data integrity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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